molecular formula C22H39NOS B14346053 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol CAS No. 90831-59-7

4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol

Cat. No.: B14346053
CAS No.: 90831-59-7
M. Wt: 365.6 g/mol
InChI Key: QPQGUSJWIHRRIN-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol is a phenolic compound known for its antioxidant properties. It is used in various applications, including the stabilization of lubricant oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol typically involves the alkylation of phenolic compounds. The reaction conditions often include the use of tert-butyl groups and dimethylamino groups to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical reactions under controlled conditions. The process ensures high purity and yield, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Scientific Research Applications

4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species, and the pathways involved are related to the reduction of oxidative stress .

Properties

CAS No.

90831-59-7

Molecular Formula

C22H39NOS

Molecular Weight

365.6 g/mol

IUPAC Name

4-tert-butyl-2-[(dimethylamino)methyl]-6-nonylsulfanylphenol

InChI

InChI=1S/C22H39NOS/c1-7-8-9-10-11-12-13-14-25-20-16-19(22(2,3)4)15-18(21(20)24)17-23(5)6/h15-16,24H,7-14,17H2,1-6H3

InChI Key

QPQGUSJWIHRRIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=CC(=CC(=C1O)CN(C)C)C(C)(C)C

Origin of Product

United States

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